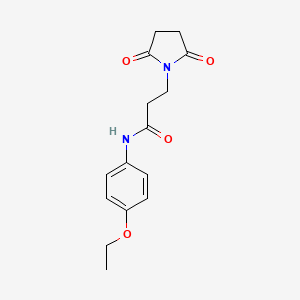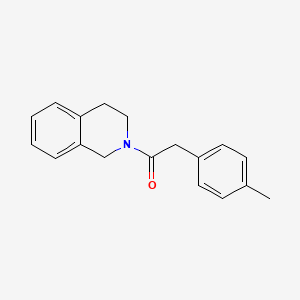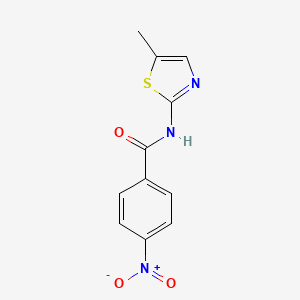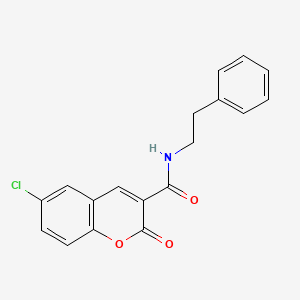![molecular formula C14H12BrN3O3 B5694069 N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, an acetyl group, and a pyridinecarboximidamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide typically involves multiple steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromophenoxy)acetyl chloride.
Coupling with 3-pyridinecarboximidamide: The final step involves coupling 2-(4-bromophenoxy)acetyl chloride with 3-pyridinecarboximidamide in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific kinases, and interaction with DNA-binding proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{[2-(4-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- N’-{[2-(4-fluorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- N’-{[2-(4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
Uniqueness
N’-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c15-11-3-5-12(6-4-11)20-9-13(19)21-18-14(16)10-2-1-7-17-8-10/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHXVQHHYDHQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)

![N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5694022.png)
![(2Z,5E)-3-PHENYL-5-(PHENYLMETHYLIDENE)-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5694029.png)
![N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5694038.png)
![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)





